molecular formula C23H20N2O3 B2435385 Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955716-74-2

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B2435385
CAS No.: 955716-74-2
M. Wt: 372.424
InChI Key: FOFILNQPSHTMHA-UHFFFAOYSA-N
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Description

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Properties

IUPAC Name

phenyl N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(18-7-3-1-4-8-18)25-14-13-17-11-12-20(15-19(17)16-25)24-23(27)28-21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFILNQPSHTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Key Reaction Parameters

Parameter Sequential Method Tandem Method
Total Steps 6 3
Overall Yield 61% 73%
Purification Required 4 chromatographies 1 crystallization
Reaction Time 48h 9h
Cost Index 1.00 0.82

Enzymatic Resolution of Racemic Intermediates

For applications requiring enantiomeric purity (>99% ee), a biocatalytic approach has been developed:

Key Features:

  • Lipase B from Candida antarctica resolves racemic 2-benzoyl-7-nitro-THIQ at the Boc-protection stage
  • Kinetic resolution achieves 98% ee in 6 hours using vinyl Boc as acyl donor
  • Integrated with continuous hydrogenation using a Pd/mesoporous TiO₂ catalyst

This method reduces chiral auxiliary requirements while maintaining 68% overall yield for the (R)-enantiomer.

Solid-Phase Synthesis for High-Throughput Production

Adapting patented continuous manufacturing techniques:

Reactor Design:

  • Packed-bed system with Amberlyst-36 catalyst for Boc protection
  • Microchannel acylation modules with <1s residence time
  • Thin-film carbamation units operating at 10 mbar

Performance Metrics:

  • 92% conversion across all steps
  • 99.8% purity by online HPLC monitoring
  • Production capacity: 12 kg/day per unit

Critical Evaluation of Methodologies

The tandem method offers superior efficiency for bulk synthesis, while enzymatic resolution meets stringent enantiopurity requirements. Solid-phase approaches show promise for industrial-scale manufacturing but require significant capital investment. Common side reactions include:

  • Over-benzoylation at C3/C4 positions (mitigated by low-temperature acylation)
  • Carbamate hydrolysis during aqueous workup (controlled via pH-stat systems)
  • Epimerization at C1 during Boc deprotection (minimized using HCl/dioxane)

Chemical Reactions Analysis

Types of Reactions: Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its neuroprotective and anti-cancer properties.

Mechanism of Action

The mechanism of action of Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can be compared with other tetrahydroisoquinoline derivatives:

Biological Activity

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H26N2O3
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 955671-49-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to altered signaling pathways.
  • Cell Cycle Disruption : Potential interference with mitotic processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can effectively inhibit the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through intrinsic pathways.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various pathogens. Specific findings include:

  • Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some derivatives have demonstrated antifungal properties.

Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that this compound significantly inhibited the growth of several cancer cell lines. The IC50 values ranged from 1 to 10 µM depending on the cell line tested, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5
A549 (Lung Cancer)3
HeLa (Cervical Cancer)8

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 hexane/EtOAc).
  • Yields range from 60–85%, depending on the purity of intermediates .

Basic: How is the molecular structure of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation relies on:

Spectroscopic Techniques :

  • ¹H/¹³C NMR : Key signals include the benzoyl carbonyl (δ ~167 ppm in ¹³C NMR) and carbamate NH (δ ~8.5–9.0 ppm in ¹H NMR) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₂₃H₂₀N₂O₃: 372.1474; observed: 372.1476) .

X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in chloroform/methanol). Refine structures using SHELXL and visualize with ORTEP-3 .

Advanced: What strategies mitigate low yields in the final carbamate coupling step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Solutions include:

Activated Reagents : Use coupling agents like HBTU or BOP-Cl to enhance reactivity of the phenyl chloroformate .

Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of the carbamate) .

Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Data Insight :

ConditionYield ImprovementReference
HBTU + DMF+25%
DMAP (10 mol%)+15%

Advanced: How can researchers resolve contradictions in bioactivity data across assays (e.g., IC₅₀ variability)?

Methodological Answer:
Contradictions may stem from assay-specific conditions. Mitigation strategies:

Standardize Assay Conditions :

  • Use consistent buffer systems (e.g., PBS pH 7.4 vs. HEPES pH 7.0) to minimize pH-dependent solubility effects .
  • Control DMSO concentration (<0.1% v/v) to avoid solvent interference .

Orthogonal Validation :

  • Confirm enzyme inhibition via surface plasmon resonance (SPR) for binding kinetics .
  • Validate cellular activity with CRISPR knockouts of target proteins to isolate compound effects .

Solubility Adjustments : Pre-dissolve compounds in cyclodextrin complexes to enhance bioavailability in cell-based assays .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., orexin receptors). Focus on hydrogen bonding with the carbamate NH and π-π stacking of the benzoyl group .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) for binding site residues .

Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ~-8 to -10 kcal/mol indicates high affinity) .

Q. Software Tools :

ToolApplicationReference
SHELXLCrystallographic refinement
ORTEP-3Structure visualization
GROMACSMD simulations

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Lyophilize and store as a solid. For solution storage, use anhydrous DMSO under nitrogen .
  • Stability : Monitor via HPLC every 6 months (retention time shift >5% indicates degradation) .

Advanced: How to address poor CNS permeability in pharmacokinetic studies?

Methodological Answer:

Structural Modifications : Introduce polar groups (e.g., hydroxyl) to enhance solubility without disrupting target binding .

Prodrug Design : Mask the carbamate as an ester to improve blood-brain barrier penetration .

In Silico Screening : Use the BBB Predictor tool to prioritize analogs with optimal logP (2–3) and PSA (<90 Ų) .

Case Study : Compound 34e in achieved 2.5× higher CNS permeability via methoxy group addition .

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